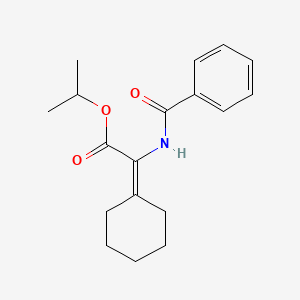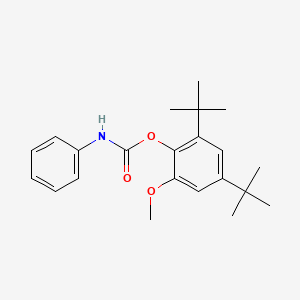![molecular formula C21H20N2O5S B5011846 N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5011846.png)
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBS belongs to the family of sulfonamides, which are known for their antibacterial properties. However, MNBS has been found to have unique properties that make it a promising candidate for use in various research applications.
作用机制
The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of specific proteins involved in cell division and proliferation. This compound has been found to bind to the active site of these proteins, preventing them from functioning properly. This results in the inhibition of cell growth and proliferation, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. This compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This can lead to increased levels of these compounds in the body, which can have both positive and negative effects.
实验室实验的优点和局限性
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to inhibit the growth of cancer cells, making it a promising candidate for use in cancer research. However, this compound also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide. One potential direction is the development of new derivatives of this compound that have improved properties, such as increased potency or reduced toxicity. Another direction is the study of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成方法
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide can be synthesized through a multi-step reaction process involving the reaction of various starting materials. The synthesis process involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with a mixture of phenylmagnesium bromide and 4-methoxybenzyl chloride. The resulting product is then purified through a series of chemical reactions to obtain the final product, this compound.
科学研究应用
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell division and proliferation. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis, due to its anti-inflammatory properties.
属性
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15-8-13-19(14-20(15)23(24)25)29(26,27)22-21(16-6-4-3-5-7-16)17-9-11-18(28-2)12-10-17/h3-14,21-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVHTXQCVJFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)
![tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B5011788.png)
![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B5011800.png)
![ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B5011803.png)

![N-(1-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5011806.png)
![2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one](/img/structure/B5011813.png)
![2-{1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5011817.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5011837.png)
![1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5011842.png)

